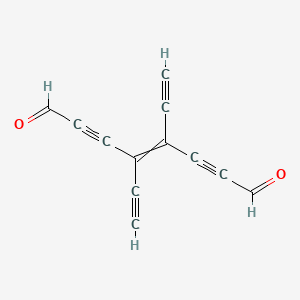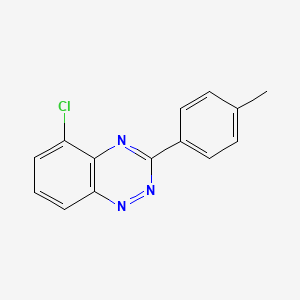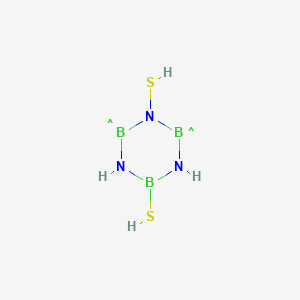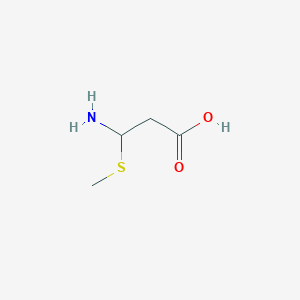
Propanoic acid, 3-amino-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-amino-3-(methylthio)- is an organic compound with the molecular formula C4H9NO2S It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by an amino group and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-amino-3-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methylthiolate anion, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride to generate the methylthiolate anion.
Industrial Production Methods
Industrial production of propanoic acid, 3-amino-3-(methylthio)- may involve the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their environmental friendliness and cost-effectiveness. For instance, genetically engineered microorganisms can be employed to produce the compound from renewable resources through metabolic engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-amino-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways involving sulfur-containing amino acids.
Industry: The compound can be used in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-amino-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The amino and methylthio groups allow the compound to participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, the compound may inhibit enzymes involved in sulfur metabolism by binding to their active sites and blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 3-(methylthio)-: Lacks the amino group, making it less versatile in terms of chemical reactivity.
Propanoic acid, 3-amino-: Lacks the methylthio group, reducing its hydrophobic interactions.
Butanoic acid, 3-amino-3-(methylthio)-: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
Propanoic acid, 3-amino-3-(methylthio)- is unique due to the presence of both an amino group and a methylthio group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
824424-68-2 |
|---|---|
Molekularformel |
C4H9NO2S |
Molekulargewicht |
135.19 g/mol |
IUPAC-Name |
3-amino-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) |
InChI-Schlüssel |
HXFAIJGVPHVXHO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


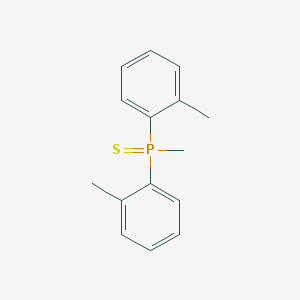
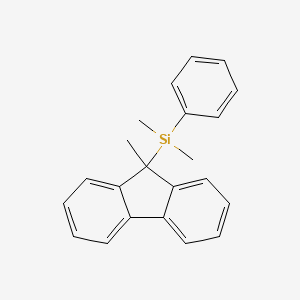
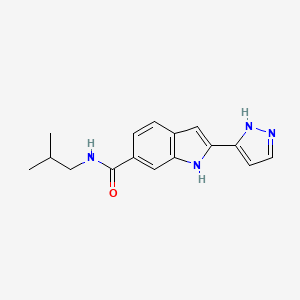
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
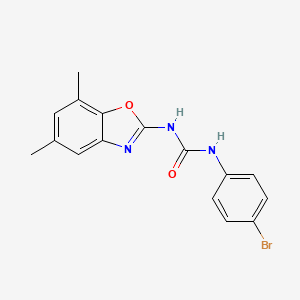
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
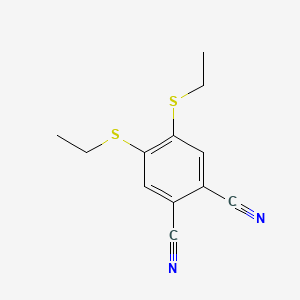
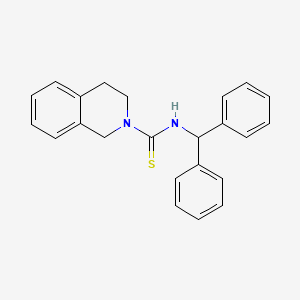
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
